Product packaging for Methyl 2-amino-4,5-dimethylbenzoate(Cat. No.:CAS No. 19258-73-2)

Methyl 2-amino-4,5-dimethylbenzoate

Cat. No.: B091078
CAS No.: 19258-73-2
M. Wt: 179.22 g/mol
InChI Key: OEBNORXUIYOXGB-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Intermediates for Applied Chemistry

The strategic placement of the amino and methyl ester groups on the benzene (B151609) ring makes Methyl 2-amino-4,5-dimethylbenzoate a highly useful intermediate. The amino group can be readily diazotized and converted into a wide array of other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The methyl groups also influence the reactivity and solubility of the molecule and its derivatives.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various complex molecules investigated in medicinal chemistry and materials science. For instance, substituted aminobenzoate derivatives are key components in the synthesis of pharmaceuticals. Related compounds, such as methyl 2-amino-4,5-dimethoxybenzoate, are used in the synthesis of quinazoline (B50416) derivatives with potential biological activities. researchgate.net The core structure of this compound suggests its potential as a precursor for:

Heterocyclic compounds: The amino and ester functionalities can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in drug molecules.

Specialty polymers: The aromatic nature and the potential for functional group modification make it a candidate for incorporation into high-performance polymers.

Dyes and pigments: The amino group is a common feature in chromophores, suggesting its potential use in the synthesis of novel colorants.

Overview of Benzene Carboxylate Ester Research with Amination and Alkylation

The study of benzene carboxylate esters with amino and alkyl substituents is a mature yet continuously evolving field of chemical research. The presence of both electron-donating (amino and alkyl) and electron-withdrawing (carboxylate ester) groups on the benzene ring leads to complex and interesting reactivity patterns.

Amination and alkylation are fundamental transformations in organic synthesis. In the context of benzene carboxylate esters, these reactions are crucial for introducing nitrogen-containing functionalities and for modifying the carbon skeleton, respectively.

Recent research in this area has focused on the development of more efficient and sustainable catalytic methods. For example, biocatalytic approaches for the amination of C-H bonds are being explored to create more environmentally friendly synthetic routes. nih.gov Furthermore, the direct amidation of esters is a topic of ongoing investigation, aiming to replace traditional methods that often require harsh conditions and produce significant waste. mdpi.com

The alkyl groups on the benzene ring, as in this compound, can also be subject to further functionalization, although this is often more challenging than modifying the amino or ester groups.

Research Imperatives and Future Trajectories for this compound

The full potential of this compound as a building block in advanced chemical research is yet to be fully realized. Future research efforts should be directed towards several key areas:

Development of Efficient Synthesis Protocols: While general methods for the synthesis of substituted aminobenzoates exist, the development of a high-yield, scalable, and cost-effective synthesis specifically for this compound is crucial for its wider application.

Exploration of its Reactivity: A systematic investigation of the reactivity of its functional groups, both individually and in concert, will uncover new synthetic possibilities. This includes exploring its participation in cross-coupling reactions, multicomponent reactions, and other modern synthetic methodologies.

Synthesis of Novel Functional Molecules: Utilizing this compound as a starting material for the synthesis of novel compounds with potential applications in areas such as pharmaceuticals, agrochemicals, and materials science is a primary objective. The unique substitution pattern could lead to molecules with novel biological activities or material properties.

Computational and Spectroscopic Studies: Detailed computational studies can provide insights into the electronic structure and reactivity of the molecule, guiding synthetic efforts. Comprehensive spectroscopic characterization using advanced techniques will be essential to fully understand the properties of the compound and its derivatives. nih.gov

Established Synthetic Routes to this compound and Related Benzoates

The synthesis of this compound, a key intermediate in the preparation of various fine chemicals, relies on several established chemical transformations. These routes primarily involve the modification of precursor molecules to introduce the desired amino and methyl ester functionalities onto the dimethylbenzene scaffold.

A primary and widely utilized method for synthesizing this compound is through the reduction of its corresponding nitro precursor, methyl 4,5-dimethyl-2-nitrobenzoate. This transformation is a cornerstone of aromatic chemistry, converting the nitro group (-NO₂) into an amino group (-NH₂). This process is a type of reductive amination, a class of reactions that converts a carbonyl group to an amine, though in this context, it refers to the reduction of a nitro group to an amine. wikipedia.org

Catalytic hydrogenation is a common and efficient technique for this reduction. The reaction typically involves hydrogen gas (H₂) and a metal catalyst, with palladium on a carbon support (Pd/C) being a frequently employed choice. prepchem.com The process is generally carried out under mild conditions and is known for its high selectivity and efficiency. frontiersin.org Another established method involves the use of metals in acidic conditions, such as iron powder with hydrochloric acid.

Table 1: Common Methods for Nitro Group Reduction

Method Reagents Typical Conditions
Catalytic Hydrogenation Hydrogen gas (H₂), Palladium on carbon (Pd/C) Room temperature, atmospheric or slightly elevated pressure

The formation of the methyl ester group in benzoate (B1203000) derivatives, including this compound, is commonly achieved through esterification or transesterification reactions.

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester. The Fischer esterification method is a simple and widely used industrial process for synthesizing methyl benzoate and its derivatives. researchgate.net This reaction typically involves reacting the corresponding carboxylic acid (2-amino-4,5-dimethylbenzoic acid) with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The use of microwave energy has been shown to accelerate this process, achieving high conversion rates in a short amount of time. researchgate.net

Transesterification is another viable strategy, involving the conversion of one ester to another by reacting it with an alcohol. For instance, a different alkyl benzoate could be converted to this compound by reacting it with methanol in the presence of a suitable catalyst, such as a titanate or zinc compound. acs.orggoogle.com This method is particularly useful when the starting ester is readily available, for example, as a byproduct of another industrial process. acs.orgedu.krd The reaction conversion can be influenced by factors such as the molar ratio of alcohol to ester, reaction temperature, and the amount of catalyst used. acs.org

Table 2: Comparison of Esterification and Transesterification

Strategy Reactants Catalyst Key Features
Fischer Esterification Carboxylic Acid + Methanol Strong Acid (e.g., H₂SO₄) Direct, widely used industrially. researchgate.net

The synthesis of methyl benzoate derivatives can also be viewed as a condensation reaction, where two molecules join together with the elimination of a small molecule, typically water. The Fischer esterification, as described above, is a prime example of a condensation reaction, where benzoic acid and methanol condense to form methyl benzoate and water. researchgate.net

In a broader sense, condensation reactions are fundamental to the synthesis of many organic compounds. In the context of benzoate synthesis, one-pot condensation reactions have been developed for creating more complex molecules, such as quinazoline derivatives, starting from isatoic anhydride, aromatic aldehydes, and anilines. researchgate.net While not a direct synthesis of this compound, these methods highlight the versatility of condensation reactions in building complex aromatic structures from simpler precursors.

Derivatization Strategies and Complex Molecule Construction from this compound

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive functional groups: the aromatic amino group and the methyl ester moiety.

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of heterocyclic compounds through cyclization reactions. The amino and ester groups can react with other reagents, or intramolecularly, to form new rings.

For example, cascade reactions involving reductive amination and subsequent cyclization are a powerful tool for synthesizing bioactive heterocycles like benzimidazoles and isoindolinones. frontiersin.org Although the specific cyclization reactions of this compound are not detailed in the provided search results, its structural analogue, methyl 2-amino-4,5-dimethoxybenzoate, is used in the synthesis of triazino[6,1-b]quinazolin-10-ones, indicating the potential for similar transformations. researchgate.net The amino group can act as a nucleophile, attacking an electrophilic center to initiate ring closure, a common strategy in heterocyclic synthesis.

Both the amino and ester groups of this compound can be selectively modified to introduce new functionalities and build more complex molecular architectures.

Functionalization of the Amino Group: The aromatic amino group is a versatile handle for derivatization. It can undergo a wide range of reactions, including:

Amidation: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. This is a fundamental transformation in organic synthesis. echemi.com

Alkylation: Introduction of alkyl groups, though direct alkylation can sometimes be difficult to control and may lead to multiple substitutions. masterorganicchemistry.com Reductive amination offers a more controlled method for mono-alkylation. masterorganicchemistry.com

Reaction with Isothiocyanates: Forms thiourea derivatives. interchim.fr

Functionalization of the Ester Moiety: The methyl ester group can also be transformed, most commonly through:

Amidation: Reaction with primary or secondary amines to form the corresponding amide. echemi.comresearchgate.net This reaction is crucial in the synthesis of many pharmaceuticals. The reactivity can be influenced by the nature of the amine, with aliphatic amines generally being more reactive than aromatic amines. researchgate.net

Hydrolysis: Conversion of the ester back to the carboxylic acid, which can then be used in other reactions.

The ability to selectively functionalize these two positions allows for the systematic construction of a diverse range of complex molecules from the relatively simple starting material of this compound.

Table 3: Potential Derivatization Reactions

Functional Group Reaction Type Reagent Example Product Type
Amino (-NH₂) Amidation Acyl Chloride Amide
Amino (-NH₂) Reductive Amination Aldehyde/Ketone + Reducing Agent Secondary/Tertiary Amine
Ester (-COOCH₃) Amidation Primary/Secondary Amine Amide

An in-depth examination of the synthetic methodologies and chemical transformations involving this compound reveals its significance as a versatile building block in organic chemistry. This article explores its role in multicomponent reactions, the mechanistic details of its transformations, and the application of green chemistry principles in its synthesis and derivatization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B091078 Methyl 2-amino-4,5-dimethylbenzoate CAS No. 19258-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBNORXUIYOXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295971
Record name methyl 2-amino-4,5-dimethylbenzoate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19258-73-2
Record name 19258-73-2
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Record name methyl 2-amino-4,5-dimethylbenzoate
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Record name methyl 2-amino-4,5-dimethylbenzoate
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Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 4,5 Dimethylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering deep insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Properties and Reactivity Descriptors: DFT calculations are employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net These frontier molecular orbitals are crucial in understanding intermolecular interactions, such as those between a drug and its receptor. researchgate.net

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). researchgate.netresearchgate.net This information is vital for predicting how the molecule will interact with other molecules, including biological targets.

While specific DFT studies on Methyl 2-amino-4,5-dimethylbenzoate are not extensively available in peer-reviewed literature, computed property data is available from chemical databases.

Table 1: Computed Properties for this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂PubChem nih.gov
Molecular Weight179.22 g/molPubChem nih.gov
XLogP3-AA (Hydrophobicity)1.8PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov
Topological Polar Surface Area52.3 ŲPubChem nih.gov
Complexity193PubChem nih.gov

Molecular Docking Studies for Ligand-Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. researchgate.netnih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different conformations. The results are ranked using a scoring function, which estimates the binding free energy (ΔG). A lower docking score typically indicates a more stable ligand-receptor complex and higher binding affinity. mdpi.com Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Although no specific molecular docking studies featuring this compound as a ligand were found in the reviewed literature, the following table illustrates the typical results obtained from such an analysis for a hypothetical target.

Table 2: Illustrative Molecular Docking Results

Target Protein (PDB ID)LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Kinase (e.g., 2HZI)This compound-7.5ASP-181, LYS-34, GLU-98Hydrogen Bond
LEU-22, PHE-180, VAL-30Hydrophobic Interaction
Hypothetical Protease (e.g., 4TWP)This compound-6.8SER-150, HIS-41Hydrogen Bond
MET-165, CYS-145, PRO-52Hydrophobic Interaction

This table is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the dynamic nature of ligand-receptor complexes, which is something static docking models cannot capture. researchgate.netmdpi.com

MD simulations are often used to refine the results of molecular docking. They assess the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand backbone over the simulation time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. mdpi.com A stable complex is typically characterized by low RMSD values throughout the simulation. mdpi.com

Table 3: Illustrative Molecular Dynamics Simulation Analysis

SystemSimulation Time (ns)Average Protein RMSD (Å)Average Ligand RMSD (Å)Key Stable Interactions
Protein-Ligand Complex2001.8 ± 0.31.2 ± 0.2Persistent H-bond with ASP-181
Apo-Protein (no ligand)2002.1 ± 0.5N/AN/A

This table is for illustrative purposes only.

In Silico Prediction of Chemical Reactivity and Reaction Outcomes

In silico methods are instrumental in predicting the chemical reactivity of a molecule, guiding synthesis, and anticipating its metabolic fate. The underlying principle is that a molecule's structure dictates its function and reactivity. nih.gov

DFT calculations, as discussed previously, are a primary tool for this purpose. The HOMO and LUMO energies and the MEP map are direct predictors of reactivity. ajpchem.org For this compound, the amino group (-NH₂) and the aromatic ring are electron-rich, making them likely sites for electrophilic attack. Conversely, the carbonyl group of the ester is an electron-withdrawing region, susceptible to nucleophilic attack.

Computational tools can also predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com Predicting the products of metabolism, a key aspect of reaction outcomes in a biological context, is a significant part of in silico toxicology. These models can identify which parts of a molecule are most likely to be modified by metabolic enzymes.

Applications of Methyl 2 Amino 4,5 Dimethylbenzoate in Advanced Chemical Fields

Medicinal Chemistry Applications and Drug Discovery Research

The utility of methyl 2-amino-4,5-dimethylbenzoate and its derivatives is extensively explored in medicinal chemistry for the discovery and development of new therapeutic agents. The core structure is amenable to various chemical modifications, leading to the generation of libraries of compounds for screening against different biological targets.

Design and Synthesis of Pharmacologically Active Derivatives

This compound is a key precursor in the synthesis of numerous pharmacologically active derivatives. For instance, it can be used to prepare quinazolin-4(3H)-one derivatives, which are known to exhibit a broad spectrum of biological activities. researchgate.net The synthesis often involves reactions such as acylation, cyclization, and condensation to introduce various functional groups and heterocyclic ring systems. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The synthesis of dideaza analogs of methotrexate (B535133), potent anticancer agents, also highlights the importance of related amino benzoate (B1203000) scaffolds in creating complex and therapeutically relevant molecules. mdpi.com

Enzyme Inhibitor Development

Derivatives of this compound have shown promise as inhibitors of several key enzymes implicated in various diseases.

α-Glucosidase: Certain quinazolin-4(3H)-one derivatives synthesized from amino benzoates have demonstrated potent α-glucosidase inhibitory activity, even stronger than the standard drug acarbose. researchgate.net This makes them promising candidates for the development of new anti-diabetic agents.

Acetylcholinesterase (AChE): While direct studies on this compound derivatives as AChE inhibitors are limited, related imidazopyridine derivatives have been investigated as potential inhibitors for applications in Alzheimer's disease. nih.gov

Chymotrypsin (B1334515) and Trypsin: The field of enzyme inhibition is broad, and while specific studies on chymotrypsin and trypsin inhibition by derivatives of this specific compound are not detailed in the provided results, the general class of synthetic small molecules is frequently screened against proteases.

Elastase: Similar to other proteases, elastase is a target for various synthetic inhibitors, although specific examples derived from this compound were not prominently featured in the search results.

Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD): Methyl benzoate derivatives have been identified as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP) by targeting G6PD and 6PGD. nih.govresearchgate.net These enzymes are crucial for cancer cell proliferation, and their inhibition presents a potential strategy for cancer therapy. nih.gov For G6PD, IC50 values of methyl 4-amino benzoate derivatives were found to be between 100.8 and 430.8 μM, while for 6PGD, the IC50 values ranged from 206 to 693.2 μM. nih.govresearchgate.net

Table 1: Enzyme Inhibition Data for Methyl Benzoate Derivatives

EnzymeDerivative ClassIC50 / Ki ValuesReference
α-GlucosidaseQuinazolin-4(3H)-onesPotent, stronger than acarbose researchgate.net
G6PDMethyl 4-amino benzoatesIC50: 100.8 - 430.8 μM nih.govresearchgate.net
6PGDMethyl 4-amino benzoatesIC50: 206 - 693.2 μM nih.govresearchgate.net

Receptor Agonist/Antagonist Research

The scaffold of this compound is also valuable in the design of molecules that interact with various cellular receptors.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Quinazoline (B50416) derivatives, which can be synthesized from amino benzoates, are a well-known class of EGFR and VEGFR kinase inhibitors. For example, gefitinib, an EGFR inhibitor, has a quinazoline core. Research has focused on synthesizing novel quinazoline derivatives to act as pan-RTK inhibitors with enhanced cytotoxic effects on cancer cells compared to parent compounds. nih.gov

TRPV4: A series of 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives have been identified as selective TRPV4 antagonists, which are being investigated for the treatment of pain. nih.gov

NMDA Receptor: While not directly derived from this compound, the broader class of amino acid derivatives and related structures are central to the study of NMDA receptor antagonists for neurological disorders. mdpi.comnih.gov

Investigation of Anti-inflammatory and Antioxidant Activities of Derivatives

Derivatives of amino benzoates have been investigated for their potential to combat inflammation and oxidative stress.

Anti-inflammatory Activity: Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been shown to exhibit anti-inflammatory activity by activating the NRF2 pathway. nih.gov These compounds were found to reverse the elevated levels of pro-inflammatory cytokines and mediators. nih.gov Similarly, methyl derivatives of flavanone (B1672756) have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines in stimulated macrophages. mdpi.com

Antioxidant Activity: A series of new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety have been synthesized and evaluated for their antioxidant activity through various radical scavenging assays. nih.gov Compounds with electron-donating substituents showed significant radical scavenging potential. nih.gov The antioxidant properties of coumarins and their derivatives are also well-documented, with their activity being influenced by the type and position of substituents on the coumarin (B35378) ring. mdpi.com

Anticancer Compound Development and Cytotoxicity Studies

The development of novel anticancer agents is a significant area of research where derivatives of this compound and related structures play a role.

Cytotoxicity Studies: Numerous quinazoline derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various human cancer cell lines. nih.gov For instance, certain 4-benzothienyl amino quinazoline derivatives showed increased cytotoxicity compared to gefitinib. nih.gov Similarly, thiazolidinone compounds containing a furan (B31954) moiety have demonstrated moderate to strong antiproliferative activity in human leukemia cell lines. nih.gov Dideaza analogs of methotrexate have also shown strong cytotoxic activity against lung cancer cell lines. mdpi.com

Table 2: Cytotoxicity of Selected Derivative Classes

Derivative ClassCancer Cell LinesActivityReference
4-Benzothienyl amino quinazolinesVarious human cancer cell linesIncreased cytotoxicity compared to gefitinib nih.gov
Thiazolidinones with furan moietyHuman leukemia cell linesModerate to strong antiproliferative activity nih.gov
Dideaza analogs of methotrexateA549 lung cancer cell lineStrong activity mdpi.com

In Silico Pharmacokinetic Profile Prediction (ADME Studies)

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates.

ADME Prediction: In silico studies on various derivatives, including those of methyl benzoates and pseudothiohydantoins, have been conducted to predict their drug-likeness and pharmacokinetic profiles. nih.govresearchgate.netnih.gov These studies assess parameters like intestinal absorption, plasma protein binding, and metabolic stability. nih.govnih.govmdpi.com For example, in silico ADME analysis of pseudothiohydantoin derivatives showed favorable absorption and distribution parameters for most of the tested compounds. nih.gov Similarly, computer-aided methods have been used to predict the binding affinities, ADME characteristics, and toxicities of methyl 4-aminobenzoate (B8803810) derivatives. researchgate.net

Agrochemical Development and Biological Activity Assessment

The anthranilate scaffold is of significant interest in the agrochemical industry. Derivatives of anthranilic acid have been successfully developed into commercial insecticides, and ongoing research explores their potential as fungicides and herbicides. nih.govjmb.or.kr These compounds often function by targeting specific biological pathways in pests and weeds. nih.gov

Synthesis of Fungicidal and Herbicidal Agents from this compound Precursors

This compound serves as a potential starting material for the synthesis of various biologically active molecules. The general strategy involves modifying its amino and ester functionalities or the aromatic ring to create complex heterocyclic structures known for their pesticidal properties.

A prominent class of agrochemicals derived from anthranilic acid are the anthranilic diamides . These are potent insecticides, with chlorantraniliprole (B1668704) and cyantraniliprole (B1669382) being notable examples. The synthesis generally begins with an anthranilic acid derivative, which is coupled with a substituted pyrazole (B372694) carboxylic acid to form the final diamide (B1670390) structure. While specific syntheses of commercial products may start from different precursors, the fundamental chemical transformations illustrate a viable pathway for this compound.

Another approach involves using anthranilate derivatives to synthesize quinazolinones and other heterocyclic systems, which have shown a range of biological activities. For instance, the synthesis of novel 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-ones has been described, starting from the related compound, Methyl 2-amino-4,5-dimethoxybenzoate. researchgate.net This suggests that this compound could similarly be used to generate libraries of compounds for screening as potential fungicides or herbicides. Furthermore, derivatives of aminobenzoic acid have been found to possess insecticidal and antibacterial properties. mdpi.com For example, methyl anthranilate itself is known to be an insect repellent. jmb.or.kr

The following table outlines a generalized synthetic approach for creating bioactive diamides from an anthranilate precursor.

StepReactionReagents & ConditionsDescription
1Amide Bond Formation (I)Substituted Pyrazole Carboxylic Acid, Activating Agent (e.g., SOCl₂)The anthranilate's amino group is acylated with an activated carboxylic acid to form an amide linkage.
2Ester HydrolysisBase (e.g., NaOH) or Acid (e.g., HCl)The methyl ester group is hydrolyzed to a carboxylic acid to allow for subsequent reactions.
3Amide Bond Formation (II)Substituted Aniline (B41778), Coupling Agent (e.g., DCC)The newly formed carboxylic acid is coupled with an amine to create the second amide bond, yielding the final diamide product.

Structure-Activity Relationship Studies in Agrochemical Formulations

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of agrochemicals. For anthranilate-based compounds, research has shown that the nature and position of substituents on the aromatic ring significantly influence their biological activity. nih.govnih.gov

In the case of anthranilic diamide insecticides, modifications to the substitution pattern on the anthranilate ring can modulate the compound's binding affinity to the target site (the ryanodine (B192298) receptor in insects) and its metabolic stability. nih.gov For example, studies on novel anthranilic diamides containing pyridylpyrazole-4-carboxamide revealed that the amide moiety itself had a critical effect on bioactivity. nih.gov

The two methyl groups on the benzene (B151609) ring of this compound would be expected to influence the molecule's lipophilicity and its steric profile, which are key determinants of how it interacts with biological targets. SAR studies on related anthraquinones, used as antifouling agents, have demonstrated that even small changes in substitution can lead to significant differences in biofilm inhibition. frontiersin.org A hypothetical SAR study based on a this compound scaffold might explore how replacing the methyl groups with other functionalities (e.g., halogens, methoxy (B1213986) groups) impacts fungicidal or herbicidal potency.

The table below summarizes findings from a SAR study on anthranilic diamides, illustrating how different substituents affect insecticidal activity.

Compound SeriesModificationObserved Activity (vs. Plutella xylostella)Reference
9I to 9IVUnmodified amide moietiesExhibited much better larvicidal activities; most showed over 90% activity at 100 mg L⁻¹. nih.gov
10I to 10IVCyclized derivative compounds (modified amides)Significantly lower larvicidal activity compared to the unmodified series. nih.gov
9IIIa, 9IIIc, 9IIId, 9IVdSpecific substitutions on the pyrazole and/or anthranilate ringsDisplayed significant insecticidal activity even at a lower concentration of 10 mg L⁻¹. nih.gov

Materials Science Research and Functional Material Integration

In materials science, monomers with multiple functional groups are highly valued for their ability to form complex and functional polymers and frameworks. The aminobenzoate structure, with its amine, ester, and aromatic functionalities, is a prime candidate for creating advanced materials.

Role as Monomers or Building Blocks in Polymer and Framework Synthesis (e.g., Covalent Organic Frameworks (COFs))

This compound can theoretically serve as a monomer or building block in polymerization reactions. The amino group can participate in reactions to form polyamides or polyimines, while the ester group can be used in polycondensation reactions to form polyesters. researchgate.netmdpi.com The bifunctional nature of aminobenzoic acids allows them to be polymerized through their amino and carboxylic acid groups. researchgate.net

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures. tcichemicals.comtcichemicals.com Their synthesis relies on the self-assembly of organic monomers (linkers) through strong covalent bonds. tcichemicals.comlabinsights.nl Monomers containing amine and aldehyde functionalities are commonly used to create highly stable imine-linked COFs. tcichemicals.comtcichemicals.com

While no specific COFs constructed from this compound are documented in the surveyed literature, its structure is analogous to linkers used in COF synthesis. The amino group could react with multi-aldehyde linkers to form a 2D or 3D framework. The methyl substituents would be incorporated into the pore walls of the resulting COF, influencing its porosity, surface area, and guest-binding properties. The general principle involves combining linkers with complementary functional groups to build a pre-designed network structure. cd-bioparticles.net

Polymer/Framework TypeRole of Aminobenzoate MonomerKey ReactionPotential Properties
PolyamidesProvides both amine and (after hydrolysis) carboxylic acid groups for step-growth polymerization.Amide bond formationHigh thermal stability, mechanical strength.
Polyimines (Schiff Base Polymers)The amino group reacts with aldehyde-containing co-monomers.Schiff base condensation (Imine formation)Conductive properties, chemosensory applications.
Covalent Organic Frameworks (COFs)Acts as a linker, with the amino group reacting with aldehyde nodes.Imine formationPermanent porosity, high surface area, catalytic activity, gas storage. tcichemicals.comtcichemicals.com

Applications in Electronic, Magnetic, and Optical Materials

The inherent electronic properties of the conjugated aromatic system in aminobenzoate derivatives make them attractive for applications in electronic and optical materials. mdpi.comrsc.org The ability to tune these properties through chemical modification is a key area of research.

For instance, polymers derived from aminobenzoic acids are a type of conducting polymer. researchgate.net The introduction of the carboxylic acid group onto the aniline ring can help maintain the electroactivity of the resulting polymer at less acidic pH values. researchgate.net Research into aminobenzoic acid covalently modified polyoxotungstates has shown that these hybrid materials can exhibit excellent proton conductivity, a crucial property for components in fuel cells and other electrochemical devices. acs.org The extensive network of hydrogen bonds in these materials contributes to both their thermal stability and their conductive performance. acs.org

In the realm of optical materials, aminobenzoate derivatives have been studied for their photodynamic properties. rsc.org For example, para-aminobenzoic acid (PABA), a related isomer, was once a widely used UV filter in sunscreens. rsc.org The photophysics of these molecules, including their ability to undergo ultrafast excited-state relaxation, determines their effectiveness at dissipating UV radiation. rsc.org The specific positioning of the amine and ester groups, as well as ring substituents, influences the excited-state dynamics, such as the potential for twisted intramolecular charge transfer (TICT), which is a key deactivation pathway. rsc.org

Material ClassAminobenzoate DerivativeObserved Property/ApplicationReference
Hybrid Proton Conductorspara-Aminobenzoic acidForms hybrid polyoxotungstates with high thermal stability and excellent proton conductivity. acs.org
Conducting Polymers2-, 3-, and 4-Aminobenzoic acidsCan be electropolymerized to form short-chain conducting polymers. researchgate.net
Optical Materials (UV Filters)Methyl anthranilate (ortho-isomer)Used in sunscreen formulations; exhibits specific photodynamic behavior to dissipate UV energy. rsc.org

Future Research Directions and Unexplored Avenues for Methyl 2 Amino 4,5 Dimethylbenzoate

Expansion of Synthetic Libraries and Novel Methodologies

A crucial area for future research is the expansion of synthetic libraries based on the Methyl 2-amino-4,5-dimethylbenzoate scaffold. The development of novel synthetic methodologies will be instrumental in creating a diverse range of analogs with tailored properties.

Future efforts should concentrate on developing flexible and scalable synthetic protocols to access a wide variety of substituted derivatives. rsc.org Solid-phase synthesis techniques could be adapted for the high-throughput production of N-substituted anthranilates, enabling the rapid generation of compound libraries for biological screening. acs.orgjmb.or.kr This approach allows for the efficient removal of catalysts and provides intermediates in high purity. acs.org

Furthermore, exploring microwave-assisted organic synthesis could significantly reduce reaction times and improve yields for creating derivatives. mdpi.com The development of one-pot synthesis procedures, such as the three-component cyclo-condensation/aromatization of in-situ generated imines, presents a facile method for producing meta-substituted anilines from readily available reagents. wisdomlib.org Investigating novel catalytic systems, including Brønsted acids, for regioselective amination will also be critical in simplifying the synthesis of complex aniline (B41778) derivatives. wikipedia.org

The following table outlines potential synthetic methodologies to be explored:

MethodologyDescriptionPotential Advantages
Solid-Phase Synthesis Immobilized starting materials are used to simplify purification and enable high-throughput synthesis.Rapid generation of diverse libraries, high purity of intermediates. acs.orgjmb.or.kr
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, and cleaner reactions. mdpi.com
Multi-Component Reactions Three or more reactants combine in a single step to form a complex product.High atom economy, operational simplicity, and access to complex molecules. wisdomlib.org
Novel Catalytic Systems Exploration of new catalysts, such as Brønsted acids, for selective reactions.Improved regioselectivity, scalability, and functional group tolerance. wikipedia.org

Discovery of Emerging Biological Targets and Therapeutic Modalities

The structural motif of this compound is present in numerous biologically active compounds, suggesting its potential as a scaffold for drug discovery. Future research should focus on identifying novel biological targets and developing new therapeutic modalities based on its derivatives.

Substituted anthranilic acid derivatives have shown promise as androgen receptor (AR) antagonists for the treatment of prostate cancer. jmb.or.kr Research into halogen-substituted analogs of methyl anthranilate has identified compounds that inhibit both wild-type and mutant ARs, suggesting a distinct mechanism of action compared to current therapies. jmb.or.kr This opens an avenue for developing new treatments for resistant forms of prostate cancer.

Furthermore, aminobenzoic acid derivatives are recognized as valuable building blocks for creating compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orggoogle.com By combining the aminobenzoic acid scaffold with other pharmacophores, it is possible to generate hybrid molecules with enhanced potency and selectivity. google.com For instance, Schiff bases derived from 4-aminobenzoic acid have demonstrated significant antibacterial and antifungal activity. wisdomlib.orgnih.gov

The exploration of bioisosteric replacements for the carboxylic acid or amide functionalities in anthranilate derivatives could lead to compounds with improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability. acs.orginchem.orgrsc.org For example, replacing an amide linker with an E-alkene has been shown to maintain antibacterial potency while offering a more rigid structure. thegoodscentscompany.com

Future research in this area should involve:

Screening of synthetic libraries against a wide range of biological targets.

Structure-activity relationship (SAR) studies to optimize lead compounds.

Investigation of the mechanism of action of promising derivatives.

In vivo evaluation of the efficacy and safety of novel drug candidates.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and self-assembly properties of aromatic amines and their derivatives make them attractive candidates for the development of advanced functional materials and applications in nanotechnology. Future research should explore the potential of this compound in these fields.

Substituted anilines and their oligomers have been studied for their potential as semiconducting materials. acs.org The introduction of electron-withdrawing or electron-donating groups can tune the electronic properties, such as the energy gap, making them suitable for applications in organic electronics. acs.org The specific substitution pattern on this compound could be tailored to optimize its electronic characteristics for use in organic thin-film transistors or organic light-emitting diodes.

The ability of aminobenzoic acid derivatives to participate in self-assembly processes opens up possibilities for creating novel nanostructures. rsc.org Amphiphilic derivatives can self-assemble into various morphologies, such as micelles, vesicles, and nanofibers, which have potential applications in drug delivery, tissue engineering, and diagnostics. rsc.org The dimethyl substitution on the benzene (B151609) ring of this compound could influence its self-assembly behavior, leading to unique and potentially useful nanostructures.

Furthermore, aminobenzoate esters are utilized as curatives in polymers, enhancing properties like flexibility and toughness in materials such as coatings, adhesives, and elastomers. google.com Research into incorporating this compound into polymer backbones could lead to new materials with tailored mechanical and thermal properties.

Key research directions include:

Synthesis and characterization of polymers and oligomers containing the this compound moiety.

Investigation of the self-assembly behavior of its derivatives in different solvent systems.

Evaluation of the electronic and optical properties of thin films and nanostructures.

Exploration of its use as a building block for metal-organic frameworks (MOFs) and other porous materials.

Development of Enhanced Sustainable Production Processes

As the demand for specialty chemicals grows, the development of sustainable and environmentally friendly production processes is paramount. Future research should focus on creating "green" synthetic routes for this compound and its derivatives.

This includes the use of biocatalysis, where enzymes or whole-cell systems are employed to carry out chemical transformations with high selectivity and under mild conditions. For instance, metabolically engineered strains of E. coli have been used to synthesize methylated anthranilate derivatives, demonstrating the potential for microbial production of these compounds. jmb.or.krnih.gov

Another avenue is the exploration of green solvents and reagents. The use of dimethyl carbonate (DMC), a sustainable and cost-effective reagent, in acid-assisted reactions for the modification of amino acids offers an eco-friendly alternative to traditional methods. nih.gov

Future research in sustainable production should aim to:

Identify and engineer enzymes for the selective synthesis of this compound.

Develop fermentation processes for the large-scale production of the compound.

Investigate the use of renewable feedstocks as starting materials.

Optimize reaction conditions to minimize waste and energy consumption.

Refinement of Advanced Analytical and Spectroscopic Characterization Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives requires the use of advanced analytical and spectroscopic techniques. Future research should focus on refining these methods to gain deeper insights into the molecular characteristics of these compounds.

High-resolution cryogenic electron microscopy (cryo-EM) can provide detailed structural information on how aminobenzoic acid derivatives interact with biological macromolecules, such as the ribosome. acs.orgnih.gov This can help in understanding their mechanism of action and in designing more effective drugs.

Advanced nuclear magnetic resonance (NMR) spectroscopy techniques can be used to elucidate the three-dimensional structure and dynamics of these molecules in solution. Computational methods, such as density functional theory (DFT), can complement experimental data by providing insights into the electronic structure and reactivity of the compounds.

The development of sensitive and selective analytical methods for the detection and quantification of this compound and its metabolites in biological and environmental samples will also be crucial for its future applications.

Q & A

Q. What are the established synthesis routes for Methyl 2-amino-4,5-dimethylbenzoate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves esterification of 2-amino-4,5-dimethylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key steps include:
  • Protection of the amino group via acetylation or Boc protection to prevent side reactions during esterification .
  • Controlled methylation using dimethyl sulfate or iodomethane in basic conditions (e.g., K₂CO₃) to ensure regioselectivity .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    Yield optimization requires strict temperature control (60–80°C) and anhydrous conditions to avoid hydrolysis of the ester group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and ester-OCH₃ (δ 3.8–4.0 ppm). Coupling patterns confirm substitution positions .
  • IR Spectroscopy : Identify ester C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 210.1) and fragmentation patterns .

Q. How can the reactivity of the amino group in this compound be exploited for functionalization?

  • Methodological Answer : The amino group undergoes:
  • Acylation : React with acetyl chloride or anhydrides to form amides, enhancing solubility for biological assays .
  • Diazotization : Generate diazonium salts for coupling with aryl boronic acids (Suzuki-Miyaura reaction) to create biaryl derivatives .
  • Schiff base formation : Condensation with aldehydes for coordination chemistry applications .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do intermolecular interactions influence its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:
  • Planar aromatic core with dihedral angles <5° between substituents.
  • Hydrogen-bonding networks : N-H···O interactions between the amino group and ester carbonyl stabilize the lattice .
  • Methyl group steric effects : 4,5-dimethyl substituents induce torsional strain, affecting packing efficiency .
    Refinement protocols involve SHELX software suites and riding hydrogen models .

Q. How can contradictory data in reported physical properties (e.g., melting point, solubility) be resolved?

  • Methodological Answer : Discrepancies arise from:
  • Polymorphism : Recrystallize from different solvents (e.g., methanol vs. ethanol) and compare DSC thermograms .
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities >0.1% .
  • Standardized protocols : Adopt USP guidelines for melting point determination (e.g., capillary method, 1°C/min heating) .

Q. What strategies enable regioselective modification of the aromatic ring in this compound?

  • Methodological Answer :
  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) favors the para position to the amino group due to directing effects .
  • Metal-catalyzed cross-coupling : Use Pd(PPh₃)₄ for Suzuki reactions at the 6-position, leveraging steric hindrance from methyl groups .
  • Protection/deprotection : Temporarily block the amino group with trifluoroacetyl to direct reactions to the methyl-substituted positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.